7-Bromo-2,4-dichloroquinazoline chemical properties
7-Bromo-2,4-dichloroquinazoline chemical properties
An In-depth Technical Guide to 7-Bromo-2,4-dichloroquinazoline: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 7-Bromo-2,4-dichloroquinazoline, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Bromo-2,4-dichloroquinazoline
7-Bromo-2,4-dichloroquinazoline (CAS No. 959237-68-4) is a polysubstituted quinazoline scaffold that has garnered significant attention as a versatile building block in synthetic chemistry.[1][2] Its strategic value lies in the differential reactivity of its three halogen substituents. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position on the benzene ring is primed for transition metal-catalyzed cross-coupling reactions.[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of complex molecules and diverse compound libraries for structure-activity relationship (SAR) studies.[1][3]
This guide will explore the fundamental aspects of this compound, providing the necessary technical details to leverage its full synthetic potential.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 7-Bromo-2,4-dichloroquinazoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959237-68-4 | [4][5][6] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [4][6] |
| Molecular Weight | 277.93 g/mol | [4] |
| IUPAC Name | 7-bromo-2,4-dichloroquinazoline | [4] |
| Appearance | White to yellow or brown solid | [5][7] |
| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [5] |
| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | -1.17 ± 0.30 (Predicted) | [5] |
| XLogP3 | 4.2 | [4][6] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Note: Some properties are computationally predicted and should be used as an estimate.
The structure of 7-Bromo-2,4-dichloroquinazoline is presented below.
Caption: Chemical structure of 7-Bromo-2,4-dichloroquinazoline.
Synthesis Protocol
The most common and industrially scalable synthesis of 7-Bromo-2,4-dichloroquinazoline involves the chlorination of 7-bromoquinazoline-2,4(1H,3H)-dione.[5] The dione precursor is readily accessible and is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base to facilitate the reaction.
Experimental Protocol: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione
This protocol is based on established procedures.[5]
Materials:
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7-Bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base
-
Appropriate reaction vessel with reflux condenser and stirring mechanism
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Ice bath
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Filtration apparatus
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Solvents for workup and purification (e.g., dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, suspend 7-bromoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride at room temperature. Causality Note: POCl₃ serves as both the chlorinating reagent and the solvent in this case, ensuring the reaction goes to completion.
-
Base Addition: Slowly add a catalytic amount of N,N-diisopropylethylamine to the suspension. Causality Note: The amine base acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, which enhances the rate of chlorination of the amide functionalities.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. Safety Note: This quenching step is highly exothermic and should be performed with extreme caution.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 7-Bromo-2,4-dichloroquinazoline as a solid.
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Validation: The final product should be validated by analytical techniques such as NMR and Mass Spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern with (M+H)⁺ peaks at m/z 277 and 279, confirming the presence of one bromine atom.[5]
Caption: Key reactivity pathways of 7-Bromo-2,4-dichloroquinazoline.
Applications in Drug Discovery
The quinazoline core is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates. 7-Bromo-2,4-dichloroquinazoline serves as a crucial starting material for several classes of therapeutic agents.
-
Kinase Inhibitors: The 2,4-disubstituted quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Many epidermal growth factor receptor (EGFR) inhibitors, used in oncology, are based on this core structure. [3]The C7-bromo position allows for the introduction of solubilizing groups or vectors to target specific sub-pockets of the kinase active site.
-
CNS-Active Agents: Quinazoline derivatives have been explored as ligands for various central nervous system (CNS) targets, including adenosine receptors, which are implicated in neurodegenerative diseases. [3]* Other Therapeutic Areas: The versatility of the scaffold has led to its use in developing compounds with potential antiviral, antibacterial, and anti-inflammatory properties. [3]
Safety and Handling
Proper handling of 7-Bromo-2,4-dichloroquinazoline is essential to ensure laboratory safety.
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Hazard Identification: The compound is classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [7]Some sources also indicate potential for allergic skin reaction (H317), suspicion of causing cancer (H351), and organ damage through prolonged exposure (H373). [5]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [6][8]* Handling Precautions: Avoid formation and inhalation of dust. [6][7]Prevent contact with skin and eyes. Use non-sparking tools and ensure adequate ventilation. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6]Recommended storage is under an inert atmosphere at 2-8 °C. [5]
Conclusion
7-Bromo-2,4-dichloroquinazoline is a high-value chemical intermediate whose utility is rooted in its predictable and orthogonal reactivity. The ability to selectively functionalize the C4, C2, and C7 positions provides chemists with a powerful tool for the efficient synthesis of complex molecules. Its prominent role in the discovery of kinase inhibitors and other therapeutic agents underscores its importance to the drug development pipeline. By understanding its properties, synthesis, and reactivity, researchers can effectively harness this compound to advance their scientific goals.
References
-
PubChem. (n.d.). 7-Bromo-2,4-dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
-
Capot Chemical. (n.d.). MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-2,4-dichloro-6-fluoroquinazoline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 7-Bromo-2,4-dichloroquinazoline Manufacturer. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
-
Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 7-Bromo-2,4-dichloroquinazoline CAS NO: 959237-68-4. Retrieved from [Link]
-
LIDE PHARMACEUTICALS LIMITED. (n.d.). 7-Bromo-2,4-dichloroquinazoline CAS NO.959237-68-4. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. China 7-Bromo-2,4-dichloroquinazoline CAS NO: 959237-68-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 6,7-Dibromo-4-chloroquinazoline | 885524-31-2 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 7-bromo-2,4-dichloroquinazoline 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 8. fishersci.fr [fishersci.fr]
